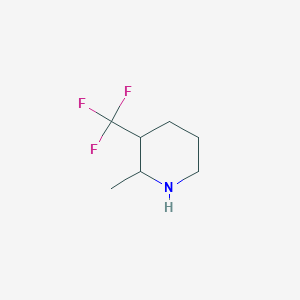

2-Methyl-3-(trifluoromethyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12F3N |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-methyl-3-(trifluoromethyl)piperidine |

InChI |

InChI=1S/C7H12F3N/c1-5-6(7(8,9)10)3-2-4-11-5/h5-6,11H,2-4H2,1H3 |

InChI Key |

ZIAWRZNFUGPXRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCCN1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3 Trifluoromethyl Piperidine and Analogues

Strategies from Cyclic Precursors

Building upon pre-existing ring systems is a common and effective approach to synthesize substituted piperidines. These methods often involve the modification of readily available cyclic starting materials.

The catalytic hydrogenation of substituted pyridines is a direct and widely utilized method for the synthesis of the corresponding piperidines. For the synthesis of trifluoromethylated piperidines, this typically involves the reduction of a pyridine (B92270) ring bearing a trifluoromethyl group. While a direct synthesis of 2-Methyl-3-(trifluoromethyl)piperidine via this method is not extensively documented in readily available literature, the principles can be extrapolated from the reduction of analogous compounds. The key challenge lies in the synthesis of the requisite substituted pyridine precursor, such as 2-methyl-3-(trifluoromethyl)pyridine.

The reduction of fluorinated pyridines has been successfully achieved using heterogeneous catalysts. For instance, the hydrogenation of various fluoropyridines to the corresponding piperidines has been accomplished with high cis-selectivity using a palladium on carbon (Pd/C) catalyst in the presence of a Brønsted acid like hydrochloric acid (HCl) in methanol (B129727) (MeOH). rsc.org The acid is crucial for protonating the substrate and product, which enhances the efficiency of the reduction and minimizes side reactions like defluorination. rsc.org Rhodium catalysts have also proven effective for the hydrogenation of substituted pyridines under mild conditions. researchgate.net

The synthesis of the necessary trifluoromethylated pyridine precursors can be challenging. One common approach involves the chlorination and subsequent fluorination of a methyl-substituted pyridine. eurekaselect.com For example, 2-chloro-3-(trifluoromethyl)pyridine (B31430) can be synthesized, which could then potentially undergo reduction and methylation to yield the target compound, although this multi-step process may be low-yielding. eurekaselect.com

The reduction of pyridinones, which are oxidized forms of pyridines, presents an alternative route. A light-promoted trifluoromethylation of pyridones has been reported, which could be a potential first step in a synthetic sequence. nih.gov Following the introduction of the trifluoromethyl group, the pyridone would require reduction of the keto group and the aromatic ring to yield the desired piperidine (B6355638).

A summary of representative reduction conditions for related pyridine systems is presented below:

| Precursor Type | Catalyst/Reagent | Solvent | Conditions | Product Type | Reference |

| Fluoropyridines | Pd(OH)2/C, aq. HCl | MeOH | H2 (pressure not specified), rt | (Multi)fluorinated piperidines | rsc.org |

| Substituted Pyridines | Rh2O3 | TFE | H2 (5 bar), 40 °C, 16 h | Functionalized piperidines | researchgate.net |

| Quaternary Pyridinium (B92312) Salts | [Cp*RhCl2]2, HCOOH-Et3N, KI | - | 40 °C, 24 h | Piperidines and Tetrahydropyridines | nih.gov |

Pipecolic acid (piperidine-2-carboxylic acid) and its derivatives serve as valuable chiral building blocks for the synthesis of substituted piperidines. mdpi.comresearchgate.net The first synthesis of 2-(trifluoromethyl)piperidine (B127925) was achieved from the sodium salt of pipecolic acid by treatment with sulfur tetrafluoride (SF4) in the presence of hydrogen fluoride (B91410) (HF) at high temperatures, albeit in a low yield of 9.6%. mdpi.com

More recent developments have improved upon this method. A patented procedure describes the synthesis of various trifluoromethyl piperidine compounds from piperidinecarboxylic acids or their chloro-derivatives using sulfur tetrafluoride in a mixed solvent system of anhydrous hydrofluoric acid and a chlorinated solvent like chloroform (B151607) or dichloromethane. researchgate.net For example, the reaction of 3-chloro-2-piperidinecarboxylic acid with SF4 at 95 °C yielded 3-chloro-2-(trifluoromethyl)piperidine. researchgate.net While a direct example for this compound is not provided, this methodology suggests that a suitably substituted 2-methylpipecolic acid derivative could potentially be converted to the target compound.

The synthesis of the required 2-methylpipecolic acid precursor would be a critical step in this synthetic sequence. The stereochemistry of the final product would be dependent on the stereochemistry of the starting pipecolic acid derivative.

| Precursor | Reagent(s) | Solvent(s) | Temperature | Product | Yield | Reference |

| Sodium salt of pipecolic acid | SF4, HF | Not specified | 120 °C | 2-(Trifluoromethyl)piperidine | 9.6% | mdpi.com |

| Pipecolic Acid | SF4, anhydrous HF, trichloromethane | Mixed | 75 °C | 2-(Trifluoromethyl)piperidine | 40.9% | researchgate.net |

| 3-chloro-2-piperidinecarboxylic acid | SF4, anhydrous HF, trichloromethane | Mixed | 95 °C | 3-chloro-2-(trifluoromethyl)piperidine | 60.5% | researchgate.net |

δ-Lactams (2-piperidones) are cyclic amides that can be converted to the corresponding piperidines through reduction. The synthesis of trifluoromethylated piperidines from δ-lactams involves the preparation of a trifluoromethyl-substituted lactam followed by its reduction. A review on trifluoromethylated lactams highlights the importance of these scaffolds in medicinal chemistry, including δ-lactam structures. researchgate.net

While a specific synthesis of this compound from a δ-lactam is not explicitly detailed in the surveyed literature, a general two-step approach can be proposed. The first step would involve the synthesis of 2-methyl-3-(trifluoromethyl)-δ-valerolactam. This could potentially be achieved through the trifluoromethylation of a suitable 2-methyl-δ-valerolactam precursor. The second step would be the reduction of the lactam functionality to the corresponding amine.

The reduction of δ-lactams to piperidines is a standard transformation that can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4). The synthesis of 2-methylpiperidine (B94953) and 6-methylpiperidin-2-one (B167070) (a δ-lactam) from biomass-derived triacetic acid lactone has been reported, showcasing the feasibility of synthesizing substituted piperidines from lactam precursors. researchgate.net In this work, the reduction of the lactam was achieved using a ruthenium catalyst on a zeolite support (Ru/BEA-60). researchgate.net

The key challenge in this synthetic route lies in the selective introduction of the trifluoromethyl group at the C3 position of the 2-methyl-δ-lactam ring.

Approaches from Acyclic and Non-Cyclic Precursors

The construction of the piperidine ring from acyclic starting materials offers a high degree of flexibility in the introduction of various substituents. Intramolecular cyclization reactions are a cornerstone of this approach.

The formation of the piperidine ring through the cyclization of a linear precursor is a powerful strategy that allows for the controlled placement of substituents.

The intramolecular Mannich reaction is a particularly effective method for the synthesis of substituted piperidines, including those bearing a trifluoromethyl group. eurekaselect.commdpi.com This reaction typically involves the acid-catalyzed cyclization of an amino-ketal or an imine derived from an amino-aldehyde or amino-ketone.

A diastereoselective synthesis of 2-(trifluoromethyl)piperidines has been reported via an intramolecular Mannich reaction. mdpi.com In this approach, a trifluoromethyl-containing amine is condensed with an aldehyde to generate an imine intermediate. Under acidic conditions (e.g., with p-toluenesulfonic acid in refluxing toluene), this imine forms an iminium ion, which is then attacked by a nucleophilic portion of the same molecule to effect cyclization. The diastereoselectivity of this process is often high and can be rationalized by a chair-like six-membered ring transition state that minimizes steric interactions. mdpi.com

While a direct synthesis of this compound using this method is not explicitly described, the general principle can be applied. The synthesis would require a suitably designed acyclic precursor containing a trifluoromethyl group, a methyl group, and the necessary functionalities for the Mannich cyclization to occur at the desired positions. For instance, the synthesis of trifluoromethyl analogues of piperidine alkaloids has been achieved using an intramolecular Mannich-type reaction to construct 2-trifluoromethyl keto-protected 4-piperidones. researchgate.net

The general scheme for an intramolecular Mannich reaction leading to a trifluoromethyl-substituted piperidine is as follows:

| Precursor Type | Reagent(s) | Conditions | Product Type | Stereoselectivity | Reference |

| Trifluoromethyl amine, Aldehyde | p-TsOH | Toluene, reflux | 2-(Trifluoromethyl)piperidinic derivatives | Diastereoselective | mdpi.com |

| Homochiral α-Tfm-β-amino ketal | Acid | Not specified | α′-(Trifluoromethyl)pipecolic Acids | Highly stereoselective | researchgate.net |

Intramolecular Cyclization Reactions

Nucleophilic Attack of Iminium Ions

A key strategy for synthesizing α-trifluoromethylpiperidines involves the cyclization of iminium ions generated in situ. mdpi.com This method, which includes reactions like the Mannich and aza-Sakurai cyclizations, leverages the electrophilicity of the iminium intermediate, which is attacked by an intramolecular or intermolecular nucleophile to form the piperidine ring. mdpi.comnih.govacs.org

For instance, a diastereoselective synthesis of 2-trifluoromethylpiperidines can be initiated from a trifluoromethyl amine. mdpi.com Condensation of this amine with an aldehyde generates an imine, which is then converted to an iminium intermediate under acidic conditions (e.g., using p-toluenesulfonic acid in refluxing toluene). mdpi.com Subsequent intramolecular cyclization yields the desired 2-trifluoromethylpiperidinic derivatives. mdpi.com The stereoselectivity of these reactions is often high, influenced by a chair-like transition state that minimizes steric hindrance.

Another approach involves the Ugi-type reaction of trifluoromethylimines with isocyanides in the presence of trifluoroacetic acid, which proceeds through an intermediate that cyclizes to form the piperidine derivative. nih.gov

Table 1: Synthesis via Nucleophilic Attack of Iminium Ions

| Starting Materials | Reaction Type | Conditions | Product | Yield | Diastereoselectivity (dr) |

| Trifluoromethyl amine, Aldehyde | Intramolecular Mannich | p-TsOH, Toluene, reflux | 2-Trifluoromethylpiperidine derivative | Good | High |

| Imine, Isocyanide, CF3CO2H | Ugi-type reaction | MeOH | Piperidine derivative | - | - |

Intramolecular Condensation/Substitution Reactions

The formation of the piperidine ring through intramolecular condensation or substitution is a common and effective strategy. mdpi.com These reactions typically involve a linear precursor containing both a nucleophilic amine and an electrophilic site, which react to form the cyclic structure.

Aza-Michael Addition: The intramolecular aza-Michael addition, or 1,4-addition, is a powerful method for constructing the piperidine skeleton. mdpi.comntu.edu.sg In this reaction, a nucleophilic amine tethered to an α,β-unsaturated ketone (a Michael acceptor) undergoes cyclization. mdpi.com For example, an optically active ω-amino α,β-unsaturated ketone can be treated with a base to yield a 2-trifluoromethyl-substituted piperidine with excellent diastereoselectivity, typically favoring the cis-isomer. mdpi.com This approach has been successfully used in the synthesis of piperidine alkaloid analogues. mdpi.com

Intramolecular Nucleophilic Substitution: The intramolecular displacement of a suitable leaving group by an amine is a fundamental method for preparing six-membered nitrogen heterocycles. mdpi.com This SN2-type reaction can be used to synthesize 2-trifluoromethylpiperidines from highly reactive aziridine (B145994) precursors. mdpi.com The high reactivity of these aziridines is enhanced by the presence of both the trifluoromethyl group and an N-tosyl group. The attack by a nucleophile is highly regioselective, producing an intermediate that cyclizes via intramolecular substitution of a chloride to form the piperidine ring. mdpi.com

Table 2: Synthesis via Intramolecular Condensation/Substitution

| Starting Material | Reaction Type | Conditions | Product | Yield | Diastereoselectivity (dr) |

| ω-Amino α,β-unsaturated ketone | Aza-Michael Addition | Basic conditions | cis-2-Trifluoromethylpiperidine | 80% | 94:6 |

| N-Tosyl-2-trifluoromethyl-3-chloroaziridine | Nucleophilic attack & Intramolecular Substitution | Various nucleophiles | 2-Trifluoromethylpiperidine derivative | - | - |

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which proceed through a cyclic transition state, offer a powerful and stereocontrolled route to complex cyclic systems. numberanalytics.comwikipedia.orglibretexts.org For piperidine synthesis, cycloaddition reactions, particularly the aza-Diels-Alder reaction, are highly valuable. mdpi.comlibretexts.org

The aza-Diels-Alder reaction involves the [4+2] cycloaddition of an azadiene (the 4π component) with a dienophile (the 2π component) or, more commonly, a diene with an imine (the dienophile). nih.govmdpi.com When using imines as dienophiles, activation through electron-withdrawing groups on the imine or the use of a Lewis acid is often necessary. mdpi.com For example, highly reactive imines bearing three electron-withdrawing groups can react with various dienes at low temperatures to produce unsaturated piperidines in good yields. mdpi.com The reaction of a 1-azadiene with an electron-rich dienophile can also yield trifluoromethyl-piperidines with good diastereoselectivity, favoring the endo product. mdpi.com Furthermore, employing an optically active sulfinamine can lead to excellent enantioselectivity. mdpi.com

Table 3: Synthesis via Aza-Diels-Alder Cycloaddition

| Reactants | Reaction Type | Conditions | Product | Yield | Selectivity |

| Imine with 3 EWGs, Diene | [4+2] Aza-Diels-Alder | Low temperature | Unsaturated piperidine | Good | - |

| 1-Azadiene, Dienophile | [4+2] Aza-Diels-Alder | - | endo-Trifluoromethyl-piperidine | Good | Good dr |

| 1-Azadiene, Optically active sulfinamine | [4+2] Aza-Diels-Alder | - | Enantiopure cycloadduct | - | >99% ee |

Ring Expansion Protocols

Ring expansion methodologies provide a valuable pathway to piperidine rings from more readily available five-membered pyrrolidine (B122466) precursors. researchgate.net This strategy is particularly useful for generating substituted piperidines that might be challenging to access through direct cyclization.

A well-documented method involves the ring expansion of trifluoromethylprolinol derivatives, which can be prepared from L-proline. This transformation typically proceeds through an aziridinium (B1262131) intermediate. researchgate.net The prolinol derivative is activated, and upon treatment with appropriate reagents, undergoes a rearrangement that expands the five-membered ring into a six-membered piperidine ring. rsc.org The trifluoromethyl group can play a crucial role in directing the regioselectivity of this expansion process.

Introduction of the Trifluoromethyl Moiety

The incorporation of the trifluoromethyl (CF₃) group is a critical step in the synthesis of the target compound. This can be accomplished using either electrophilic or nucleophilic trifluoromethylating agents, often on a pre-formed piperidine ring or its precursor. nih.gov

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation involves the reaction of an electron-rich substrate with a reagent that acts as a source of an electrophilic "CF₃⁺" equivalent. pnas.org A variety of powerful electrophilic trifluoromethylating agents have been developed. Hypervalent iodine reagents, such as Togni reagents, are widely used for the trifluoromethylation of N-heterocycles. acs.orgmdpi.com These reactions can be directed by the nitrogen atom and are effective for various heterocyclic systems. acs.org

Other notable electrophilic reagents include the Umemoto reagents, which are S-(trifluoromethyl)dibenzothiophenium salts. beilstein-journals.org These reagents are shelf-stable and can trifluoromethylate a range of nucleophiles, including enamines, which are common precursors to piperidines. beilstein-journals.orgrsc.org The choice of reagent and reaction conditions, sometimes involving a copper catalyst, can be tailored to the specific substrate. rsc.org

Nucleophilic Trifluoromethylation Methodologies

Nucleophilic trifluoromethylation utilizes a reagent that delivers a nucleophilic "CF₃⁻" species to an electrophilic substrate, such as a ketone or an imine. mdpi.compnas.org The most common source for nucleophilic CF₃ is trifluoromethyltrimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent. mdpi.com This reagent requires activation by a fluoride source or a base to generate the active trifluoromethyl anion.

This methodology can be applied to introduce the CF₃ group onto a suitable precursor. For example, the addition of the trifluoromethyl anion to an appropriate electrophile on a pre-formed ring can establish the desired substitution pattern. evitachem.com Other sources, such as trifluoroiodomethane (CF₃I), can also serve as precursors for the trifluoromethyl nucleophile, often in radical or metal-catalyzed processes. google.com

Radical Trifluoromethylation Strategies

The incorporation of a trifluoromethyl (CF3) group is a critical strategy in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. nih.govnih.gov Radical trifluoromethylation provides a direct method for introducing this functional group into piperidine precursors. These methods typically involve the generation of trifluoromethyl radicals (•CF3) which then react with substrates like pyridines or tetrahydropyridines.

A significant advancement in this area is the use of photoredox catalysis. nih.govresearchgate.net In this approach, a photocatalyst, when excited by light, facilitates the generation of •CF3 radicals from a suitable source. researchgate.net For instance, trifluoroacetic anhydride (B1165640) can serve as a cost-effective and readily available source for the CF3 radical through a photoredox-mediated decarboxylation process involving a pyridine N-oxide. nih.govnih.gov This method has proven to be scalable and operationally simple. nih.gov The electron-deficient trifluoromethyl radical generated is well-suited to add selectively to electron-rich positions of arenes and heteroarenes. nih.gov The direct C-H trifluoromethylation of various heteroarenes has been successfully achieved using this strategy. researchgate.net

Another key strategy involves the use of Langlois' reagent (sodium trifluoromethylsulfinate) which can generate CF3 radicals under light-mediated conditions, often without the need for a photocatalyst. acs.org This method is operationally simple and has been applied to the functionalization of pyridones and related N-heteroarenes. acs.org Mechanistic studies suggest that these reactions can proceed through an electrophilic radical mechanism. acs.org

Furthermore, direct trifluoromethylation of heteroarenes can be achieved using various catalytic strategies that generate trifluoromethyl radicals through either photochemical or thermal approaches. acs.org Bismuth(I) complexes, for example, have been shown to catalyze the radical trifluoromethylation of (hetero)arenes under light irradiation. acs.org

The table below summarizes various reagents and their roles in radical trifluoromethylation.

| Reagent/Catalyst | Role | Precursor |

| Trifluoroacetic anhydride (TFAA) | Trifluoromethyl source | Pyridine N-oxide |

| Iridium-based photocatalyst | Photoredox catalyst | Arenes and heteroarenes |

| Langlois' reagent (CF3SO2Na) | Trifluoromethyl radical source | Pyridones and related N-heteroarenes |

| Bismuth(I) complex | Catalyst for radical trifluoromethylation | (Hetero)arenes |

| Trifluoromethanesulfonyl chloride | Trifluoromethyl source | Arenes and heteroarenes |

Catalytic Systems in Piperidine Synthesis

Catalytic systems are essential for the synthesis of piperidines, offering efficient and stereoselective routes to these important heterocyclic compounds. nih.gov A primary method for synthesizing piperidines is the hydrogenation of the corresponding pyridine derivatives. nih.gov

Heterogeneous catalysts are widely employed for the hydrogenation of pyridines. Catalysts such as rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and platinum(IV) oxide (PtO2) are effective for this transformation. organic-chemistry.org For instance, a mild and complete hydrogenation of various aromatic rings, including pyridines, can be achieved using 10% Rh/C at 80 °C in water under 5 atm of H2 pressure. organic-chemistry.org The use of a rhodium(III) oxide (Rh2O3) catalyst under mild conditions has also been reported for the reduction of various unprotected pyridines. rsc.org For fluorinated pyridines, a combination of palladium(II) hydroxide (B78521) on carbon with a Brønsted acid has been shown to be an effective system for cis-selective hydrogenation. nih.gov

Homogeneous catalysts, particularly those based on rhodium and iridium, are valuable for the asymmetric hydrogenation of pyridines and their derivatives, leading to chiral piperidines. researchgate.netnih.gov A rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a pyridine derivative has been developed to produce enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.govacs.org This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a wide range of chiral 3-piperidines. nih.govacs.org Furthermore, iridium catalysts have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov A rhodium-catalyzed reductive transamination of pyridinium salts also offers a route to various chiral piperidines with high diastereo- and enantioselectivities. researchgate.net

The following table provides a summary of various catalytic systems utilized in piperidine synthesis.

| Catalyst | Type | Application |

| Rhodium on carbon (Rh/C) | Heterogeneous | Hydrogenation of pyridines organic-chemistry.org |

| Rhodium(III) oxide (Rh2O3) | Heterogeneous | Reduction of unprotected pyridines rsc.org |

| Palladium(II) hydroxide on carbon | Heterogeneous | cis-selective hydrogenation of fluoropyridines nih.gov |

| Rhodium-based complex | Homogeneous | Asymmetric reductive Heck reaction of pyridine derivatives nih.govacs.org |

| Iridium-based complex | Homogeneous | Asymmetric hydrogenation of pyridinium salts nih.gov |

| Rhodium-based catalyst | Homogeneous | Reductive transamination of pyridinium salts researchgate.net |

Stereochemical Control and Chiral Synthesis of 2 Methyl 3 Trifluoromethyl Piperidine

Enantioselective and Diastereoselective Synthetic Routes

The establishment of the desired stereochemistry in the piperidine (B6355638) ring can be achieved through several sophisticated synthetic methods. These routes aim to control the formation of stereoisomers, leading to a high yield of the desired product with specific stereochemistry.

Asymmetric hydrogenation of pyridinium (B92312) salts stands out as a powerful and atom-economical method for producing chiral piperidines with high enantiomeric excess. unimi.it This approach typically involves the hydrogenation of a corresponding 2-methyl-3-(trifluoromethyl)pyridinium salt using a chiral transition-metal catalyst. Iridium-based catalysts have shown notable success in this area. For instance, the enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides can generate multiple stereogenic centers in a single operation, providing a convenient route to chiral polysubstituted piperidines with enantiomeric excesses (ee) of up to 90%. rsc.org The presence of the electron-withdrawing trifluoromethyl group can enhance the reactivity of the pyridinium salt towards hydrogenation. rsc.org

Rhodium-based catalysts, such as those employing JosiPhos ligands, have also been utilized in the asymmetric hydrogenation of 3-substituted pyridinium salts. unimi.it The addition of an organic base has been shown to be crucial for achieving high enantiomeric excess in these reactions. unimi.itnih.gov Another innovative approach is the rhodium-catalyzed reductive transamination of pyridinium salts, which uses a chiral primary amine to induce chirality on the piperidine ring, offering excellent diastereo- and enantioselectivity.

Table 1: Asymmetric Hydrogenation of Substituted Pyridinium Salts

| Catalyst System | Substrate | Product Configuration | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ir-catalyst | Trifluoromethyl substituted pyridinium hydrochloride | Chiral poly-substituted piperidine | N/A | up to 90 | rsc.org |

| Rh-JosiPhos | N-benzylated 3-substituted pyridinium salt | Chiral piperidine | N/A | up to 90 | unimi.itnih.gov |

Note: "N/A" indicates that the specific data for 2-Methyl-3-(trifluoromethyl)piperidine was not explicitly provided in the referenced literature, but the method is applicable.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of chiral 2-(trifluoromethyl)piperidines. One such method involves the use of chiral oxazolidinones. wikipedia.orgsigmaaldrich.com These can be acylated and then subjected to reactions where the oxazolidinone directs the stereoselective formation of new stereocenters. nih.gov After the desired transformation, the auxiliary can be cleaved and recovered. nih.gov

Pseudoephedrine is another effective chiral auxiliary. wikipedia.org It can be converted to an amide, and the stereocenters on the pseudoephedrine direct subsequent alkylation or other modifications before the auxiliary is removed. wikipedia.org The use of tert-butanesulfinamide as a chiral auxiliary has also proven effective in the synthesis of chiral piperidine precursors.

Copper-catalyzed cyclizative aminoboration represents a ligand-controlled method for synthesizing 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov This method can achieve excellent control over both diastereoselectivity and enantioselectivity. nih.gov

In substrate-controlled synthesis, the existing stereochemistry in the starting material dictates the stereochemical outcome of the reaction. A notable example is the stereospecific ring expansion of trifluoromethylated pyrrolidines to access enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. This process often proceeds through an aziridinium (B1262131) intermediate.

Intramolecular reactions, such as the nitro-Mannich reaction, can be employed to construct the piperidine ring with controlled diastereoselectivity. nih.gov In this approach, the relative stereochemistry between substituents can be controlled through kinetic or thermodynamic protonation of intermediates. nih.gov

Table 2: Diastereoselective Synthesis of Substituted Piperidines

| Method | Starting Material | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Nitro-Mannich reaction | Nitroketone and phenylmethanimine | 2,3,6-trisubstituted piperidines | N/A | nih.gov |

| Ring expansion | Trifluoromethylated pyrrolidines | 3-substituted 2-(trifluoromethyl)piperidines | N/A |

Note: "N/A" indicates that the specific data for this compound was not explicitly provided in the referenced literature, but the method is applicable. "de" refers to diastereomeric excess.

Chiral Resolution Techniques

When a synthesis results in a racemic or diastereomeric mixture of this compound, chiral resolution techniques can be employed to separate the stereoisomers. One common method is fractional crystallization of diastereomeric salts formed by reacting the racemic piperidine with a chiral resolving agent, such as a chiral carboxylic acid like (S)-(+)-camphorsulfonic acid. google.com

Kinetic resolution is another powerful technique. This involves reacting the mixture of enantiomers with a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted enantiomer from the product. nih.govwhiterose.ac.uk For instance, enantioselective acylation using a chiral acylating agent can be used to resolve disubstituted piperidines. nih.gov

Stereochemical Assignment Methodologies

Determining the absolute and relative stereochemistry of the synthesized this compound is essential. Various analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative stereochemistry by analyzing coupling constants and through-space interactions, such as the Nuclear Overhauser Effect (NOE). researchgate.netresearchgate.net For trifluoromethylated compounds, 1H-19F heteronuclear Overhauser spectroscopy (HOESY) can be particularly informative for establishing the spatial proximity of protons and the trifluoromethyl group, aiding in the assignment of stereoisomers. nih.gov The use of chiral derivatizing agents, such as Mosher's acid, in conjunction with NMR can also help in determining the absolute configuration. frontiersin.org

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique provides a three-dimensional structure of the molecule in the solid state. To apply this method, a suitable single crystal of an enantiomerically pure derivative of this compound must be obtained. The analysis of the diffraction data allows for the unambiguous assignment of the R or S configuration at each stereocenter. nih.gov For instance, the absolute configuration of a related cis-(2R,3S)-2,3-disubstituted 1,2,3,4-tetrahydroquinoline (B108954) containing a trifluoromethyl group was determined by single-crystal X-ray diffraction analysis. dicp.ac.cn The Cambridge Crystallographic Data Centre (CCDC) is a repository for such crystal structure data. whiterose.ac.uknih.govmdpi.com

Spectroscopic Methods for Relative Stereochemistry

The determination of the relative configuration (cis or trans) of the methyl and trifluoromethyl substituents in this compound relies heavily on the analysis of various NMR parameters. These include ¹H and ¹³C chemical shifts, vicinal proton-proton coupling constants (³JHH), and Nuclear Overhauser Effect (NOE) correlations. Furthermore, ¹⁹F NMR provides a direct probe into the environment of the trifluoromethyl group, which is highly sensitive to its stereochemical orientation.

In the chair conformation of the piperidine ring, substituents can occupy either axial or equatorial positions. For 2,3-disubstituted piperidines, the trans isomer will have its substituents either both in equatorial positions (diequatorial) or both in axial positions (diaxial). The cis isomer will have one substituent in an axial and the other in an equatorial position (axial-equatorial or equatorial-axial). The relative stability of these conformers influences the observed NMR spectra.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a primary tool for assigning the relative stereochemistry. The chemical shifts of the protons attached to the piperidine ring, especially H2 and H3, are influenced by the orientation of the neighboring substituents. In the trans isomer, where both substituents can be in the more stable diequatorial conformation, the proton at C2 (H2) and the proton at C3 (H3) would both be in axial positions. This trans-diaxial arrangement typically results in a large vicinal coupling constant (³J(H2, H3)), generally in the range of 8-13 Hz.

Conversely, in the cis isomer, one substituent is axial and the other is equatorial. This leads to either an axial-equatorial or equatorial-axial relationship between H2 and H3. The corresponding ³J(H2, H3) coupling constants are significantly smaller, typically in the range of 2-5 Hz. By analyzing the multiplicity and coupling constants of the signals for H2 and H3, the relative stereochemistry can be confidently assigned.

For instance, in a study of similarly substituted piperidines, the diastereomers were distinguished based on the analysis of J values in the ¹H NMR spectra. rsc.org

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts of the carbon atoms in the piperidine ring are also diagnostic of the stereochemistry. The chemical shift of a carbon atom is sensitive to steric compression, an effect known as the gamma-gauche effect. In the cis isomer, where one of the substituents is in an axial position, it can cause steric hindrance to the syn-axial protons and carbons, leading to an upfield shift (lower ppm value) of the signals for the corresponding ring carbons compared to the trans isomer where both substituents can be equatorial. libretexts.org The signals for the methyl and trifluoromethyl carbons will also exhibit different chemical shifts in the two diastereomers.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a particularly powerful technique for fluorinated compounds like this compound. The chemical shift of the trifluoromethyl group is highly sensitive to its local electronic and steric environment. researchgate.net Consequently, the cis and trans isomers are expected to show distinct signals in the ¹⁹F NMR spectrum. The difference in chemical shifts can be significant, allowing for clear differentiation and quantification of the two diastereomers in a mixture. In related fluorinated heterocyclic systems, diastereomers have been readily distinguished by their unique ¹⁹F NMR chemical shifts. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE spectroscopy provides information about the spatial proximity of protons. In a 2D NOESY or ROESY experiment, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å. This technique is invaluable for confirming stereochemical assignments.

For the cis isomer of this compound, where one substituent is axial and the other is equatorial, an NOE would be expected between the axial proton at C2 and the axial proton at C3. In the diequatorial trans isomer, a strong NOE would be observed between the equatorial H2 and equatorial H3. Furthermore, NOE correlations between the protons of the methyl group and nearby ring protons can provide definitive proof of the relative orientation of the substituents. For example, an NOE between the methyl protons and the H3 proton would strongly suggest a cis relationship. NOE analysis has been successfully used to establish the relative configuration in various substituted piperidines.

Interactive Data Tables

To illustrate the expected differences in NMR data for the cis and trans isomers of this compound, the following tables present hypothetical yet representative data based on the analysis of structurally similar compounds.

Table 1: Hypothetical ¹H NMR Data for cis- and trans-2-Methyl-3-(trifluoromethyl)piperidine

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| trans | H2 | ~2.8 | dq | ³J(H2,H3) ≈ 10 |

| H3 | ~2.5 | m | ||

| CH₃ | ~1.1 | d | ³J(H2,CH₃) ≈ 7 | |

| cis | H2 | ~3.1 | dq | ³J(H2,H3) ≈ 4 |

| H3 | ~2.9 | m | ||

| CH₃ | ~1.2 | d | ³J(H2,CH₃) ≈ 7 |

Table 2: Hypothetical ¹³C and ¹⁹F NMR Data for cis- and trans-2-Methyl-3-(trifluoromethyl)piperidine

| Isomer | Nucleus | Chemical Shift (δ, ppm) |

| trans | C2 | ~58 |

| C3 | ~45 (q, ²JCF ≈ 25 Hz) | |

| CH₃ | ~18 | |

| CF₃ | ~-70 | |

| cis | C2 | ~55 |

| C3 | ~42 (q, ²JCF ≈ 25 Hz) | |

| CH₃ | ~16 | |

| CF₃ | ~-73 |

Chemical Transformations and Derivatization of 2 Methyl 3 Trifluoromethyl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen (N-Functionalization)

The secondary amine of the piperidine ring is a nucleophilic center and readily undergoes a variety of functionalization reactions. These transformations are crucial for modulating the compound's physicochemical properties and for its incorporation into larger molecular frameworks.

N-alkylation introduces an alkyl group onto the piperidine nitrogen, typically by reaction with an alkyl halide. The reaction generally requires a base to neutralize the hydrogen halide formed as a byproduct, preventing the formation of the unreactive ammonium (B1175870) salt. researchgate.net Common bases include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net To avoid over-alkylation to the quaternary ammonium salt, the alkylating agent can be added slowly to ensure the piperidine is in excess. researchgate.net

N-acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or anhydride (B1165640), usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). This reaction leads to the formation of a stable amide, which can serve as a protecting group or as a key structural moiety. The N-Boc (tert-butyloxycarbonyl) protecting group, for instance, is commonly installed using di-tert-butyl dicarbonate (B1257347) and is instrumental in directing certain C-H functionalization reactions on the piperidine ring. nih.govnih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions This data is based on general procedures for piperidine functionalization and suggests potential conditions for 2-methyl-3-(trifluoromethyl)piperidine.

| Transformation | Reagent(s) | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | K₂CO₃, DMF, Room Temp. | N-Alkylpiperidine | researchgate.net |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Triethylamine, CH₂Cl₂, 0 °C to RT | N-Acylpiperidine (Amide) | General Knowledge |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine, CH₂Cl₂, RT | N-Boc-piperidine | nih.govnih.gov |

Amidation of the piperidine nitrogen can also be achieved through reaction with isocyanates to form urea (B33335) derivatives. For instance, the reaction of a substituted piperidine with an aryl isocyanate yields an N-arylcarbamoylpiperidine. A known derivative, 2-methyl-1-(N-(3-trifluoromethylphenyl)carbamoyl)piperidine, exemplifies this type of transformation. sigmaaldrich.com

Sulfonylation involves the reaction of the piperidine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. This yields a sulfonamide, which is a common functional group in medicinal chemistry. The resulting N-sulfonyl group is a strong electron-withdrawing group and can influence the reactivity of the piperidine ring in subsequent reactions. For example, N-brosyl (Bs) protected piperidines have been used in catalyst-controlled C-H functionalization reactions. nih.govnih.gov

Table 2: N-Amidation and N-Sulfonylation Reactions This data is based on known derivatives and general procedures for piperidine functionalization.

| Transformation | Reagent(s) | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Urea Formation | Aryl isocyanate (e.g., 3-Trifluoromethylphenyl isocyanate) | Inert solvent (e.g., THF, CH₂Cl₂) | N-Carbamoylpiperidine | sigmaaldrich.com |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl, BsCl) | Pyridine or Triethylamine, CH₂Cl₂ | N-Sulfonylpiperidine | nih.govnih.gov |

Substitutions and Functionalizations on the Piperidine Ring Carbons

Functionalization of the carbon skeleton of this compound is more challenging due to the generally unreactive nature of sp³ C-H bonds. The existing substituents significantly influence the site-selectivity of these reactions. The electron-withdrawing trifluoromethyl group at C3 deactivates the adjacent C-H bonds (at C2 and C3) towards electrophilic attack or oxidative addition. nih.gov

This class of reactions requires the presence of a pre-existing functional group on the piperidine ring. While the parent compound lacks such groups, derivatives can undergo selective transformations. For example, a hypothetical derivative such as 2-(nitromethylidene)-3-(trifluoromethyl)piperidine features a conjugated system that is amenable to reaction. nih.gov The nitromethylidene group could be selectively reduced through catalytic hydrogenation to afford an aminomethyl derivative, or the C=C double bond could be reduced while preserving the nitro group under specific conditions. Such transformations are key to building molecular complexity from a functionalized piperidine core.

The direct formation of carbon-carbon bonds via C-H activation on the piperidine ring is a modern synthetic strategy. Research on related piperidine systems has shown that site-selectivity can be controlled by the choice of N-protecting group and catalyst. nih.govresearchgate.net For this compound, the C2 position is sterically hindered by the methyl group and electronically deactivated by the adjacent CF₃ group and nitrogen atom. The C3 position is also electronically deactivated. nih.gov This suggests that C-H functionalization would likely occur at the C4, C5, or C6 positions. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been successfully employed to functionalize piperidines at the C2 and C4 positions, depending on the conditions. nih.govnih.gov

An alternative, indirect approach involves introducing a leaving group, such as a halide or triflate, onto the ring, followed by a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling). This strategy, however, first requires the selective introduction of the leaving group.

Table 3: Potential C-C Bond Forming Strategies This data is based on analogous reactions on other piperidine systems.

| Strategy | Methodology | Potential Site(s) | Key Features | Reference |

|---|---|---|---|---|

| Direct C-H Functionalization | Rh(II)-catalyzed carbene insertion into C-H bond | C4, C5, C6 | Site-selectivity depends on N-protecting group and catalyst. | nih.govnih.govresearchgate.net |

| Indirect Cross-Coupling | Halogenation followed by Pd- or Cu-catalyzed coupling | Any position amenable to halogenation | Requires a two-step sequence; offers broad scope for the introduced group. | acs.org |

An alternative pathway is through the cyclization of a functionalized acyclic precursor, which constructs the ring with the heteroatom already in place. For instance, the synthesis of 2-trifluoromethyl-3-hydroxypiperidine has been achieved via the reduction of a corresponding δ-lactam intermediate, which was formed from an acyclic precursor. mdpi.com This highlights that the introduction of heteroatoms is often integral to the initial synthesis of complex piperidine cores.

Skeletal Rearrangements and Ring Modifications

The piperidine skeleton containing a trifluoromethyl group can undergo significant structural transformations, most notably ring contraction and ring expansion reactions. These rearrangements are crucial for accessing different heterocyclic systems, such as trifluoromethylated pyrrolidines, which are also valuable building blocks in medicinal chemistry.

A key skeletal rearrangement is the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines. This reaction proceeds through a reactive aziridinium (B1262131) intermediate to yield 2-substituted 2-(trifluoromethyl)pyrrolidines. nih.govresearchgate.net The process facilitates the creation of a quaternary carbon center at the C2 position of the resulting pyrrolidine (B122466) ring, a structural motif of significant interest. nih.gov The reaction is typically initiated by activating the hydroxyl group, followed by intramolecular cyclization to form the strained aziridinium ring, which then undergoes nucleophilic attack to yield the contracted pyrrolidine product.

Conversely, the synthesis of 2-(trifluoromethyl)piperidines can be achieved via the ring expansion of trifluoromethylated pyrrolidine derivatives. nih.gov This well-established method often starts from readily available materials like L-proline, which is converted to a trifluoromethylprolinol derivative. nih.govmdpi.com Treatment of this precursor induces a stereospecific rearrangement, again proceeding through an aziridinium intermediate, to furnish enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. mdpi.com The regioselectivity of this ring expansion can be influenced by the presence of the trifluoromethyl group.

More recent synthetic strategies have utilized 1-tosyl-2-(trifluoromethyl)aziridine (B11849501) as a versatile starting material. Alkylation of the aziridinyl anion followed by a nucleophile-triggered ring-expansion protocol provides access to a variety of functionalized 2-CF₃-pyrrolidines and 2-CF₃-piperidines. lookchem.comnih.gov

The table below details examples of these skeletal rearrangements.

| Rearrangement Type | Starting Material | Reagents/Conditions | Product | Citation |

| Ring Contraction | 3-Hydroxy-3-(trifluoromethyl)piperidines | Activation of OH, formation of aziridinium intermediate | 2-Substituted 2-(trifluoromethyl)pyrrolidines | nih.govresearchgate.net |

| Ring Expansion | (2'S,5'R)-Trifluoromethylprolinol derivatives | (e.g., MsCl, Et₃N then heat) | (2R,3S)-3-Substituted-2-(trifluoromethyl)piperidines | mdpi.com |

| Ring Expansion | 1-Tosyl-2-(trifluoromethyl)aziridine anion | 1. ω,ω'-dihaloalkanes 2. Nucleophiles (Halogen, O, N, S, C) | Functionalized 2-CF₃-pyrrolidines & 2-CF₃-piperidines | lookchem.comnih.gov |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-Methyl-3-(trifluoromethyl)piperidine in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of its conformation and the electronic effects of its substituents.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, the piperidine (B6355638) ring protons exist in a complex, diastereotopic environment due to the two stereocenters at the C2 and C3 positions. The electron-withdrawing trifluoromethyl (CF₃) group at C3 and the electron-donating methyl (CH₃) group at C2 significantly influence the chemical shifts of adjacent protons. Protons on carbons adjacent to the nitrogen (C2-H and C6-H₂) are typically found in the 2.5-3.5 ppm range. The methyl group protons would appear as a doublet around 1.0-1.3 ppm, coupled to the C2 proton. The remaining ring protons (on C3, C4, and C5) would produce a series of complex, overlapping multiplets further upfield. The N-H proton, if not exchanged with a deuterated solvent, would appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | 1.0 – 1.3 | Doublet (d) | ~6-7 |

| C2-H | 2.8 – 3.2 | Multiplet (m) | - |

| C3-H | 2.5 – 2.9 | Multiplet (m) | - |

| C4-H₂ | 1.5 – 1.9 | Multiplet (m) | - |

| C5-H₂ | 1.4 – 1.8 | Multiplet (m) | - |

| C6-H₂ | 2.6 – 3.1 | Multiplet (m) | - |

Note: These are predicted values based on analogous structures. Actual values may vary based on solvent and stereochemistry.

The ¹³C NMR spectrum is crucial for mapping the carbon framework of the molecule. nist.govresearchgate.net The spectrum of this compound would display seven distinct signals. The carbon atom attached to the trifluoromethyl group (C3) would be significantly deshielded and appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is expected in the 120-130 ppm range. The carbons adjacent to the nitrogen (C2 and C6) would appear around 45-60 ppm. The methyl carbon would be the most shielded, appearing at approximately 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| CH₃ | 15 – 20 | |

| C2 | 50 – 58 | |

| C3 | 55 – 65 | Influenced by both CF₃ and CH₃ groups |

| C4 | 24 – 30 | |

| C5 | 22 – 28 | |

| C6 | 45 – 50 |

Note: Predicted values based on known substituent effects on piperidine rings. researchgate.net

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, the spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. nist.gov This signal would likely be a singlet, although coupling to the proton at C3 (³JHF) might resolve it into a doublet under high-resolution conditions. The chemical shift for a CF₃ group on an aliphatic carbon typically appears in the range of -60 to -80 ppm relative to a CFCl₃ standard. rsc.orgrsc.org This analysis provides unambiguous confirmation of the presence of the trifluoromethyl group. nih.gov

Table 3: Predicted ¹⁹F NMR Data

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond correlations between nuclei. youtube.comsdsu.eduscribd.com

COSY (Correlation Spectroscopy): This H-H correlation experiment would map out the proton-proton coupling network. sdsu.edu Cross-peaks would connect adjacent protons, for example, between the C2-H and the methyl protons, C2-H and C3-H, C3-H and C4-H₂, and so on around the piperidine ring. This is fundamental for assigning the individual proton signals. epfl.ch

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). sdsu.eduustc.edu.cn It would definitively link the proton assignments from the COSY spectrum to the carbon signals in the ¹³C NMR spectrum. For instance, it would show a cross-peak between the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduustc.edu.cn It is crucial for connecting different spin systems and identifying quaternary carbons. For this compound, HMBC would show correlations from the methyl protons to both C2 and C3, and from the C2 proton to C3, C4, and C6, confirming the relative positions of the substituents. A correlation between the C3 proton and the trifluoromethyl carbon would also be expected. epfl.ch

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light corresponding to bond vibrations. nist.govnist.gov For this compound, the key characteristic absorptions would confirm the presence of the amine, alkyl, and trifluoromethyl groups.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Bond | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Secondary Amine | N-H | Stretch | 3300 – 3500 | Medium-Weak |

| Alkyl | C-H | Stretch | 2850 – 2960 | Strong |

| Amine | C-N | Stretch | 1020 – 1250 | Medium |

Note: The C-F stretching region is often complex and shows multiple strong absorption bands, which is a hallmark of trifluoromethylated compounds.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. nih.govyoutube.com The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₇H₁₂F₃N, MW ≈ 167.18).

The fragmentation of piperidine derivatives is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this molecule, two primary alpha-cleavage pathways are possible:

Loss of the C6H₁₁ side of the ring, leading to a stable iminium ion.

Cleavage of the C2-C3 bond, which is a common fragmentation pathway for amines. libretexts.org

Other significant fragmentation peaks would likely include:

Loss of a methyl group (M-15): [CH₃] radical loss from the molecular ion.

Loss of a trifluoromethyl group (M-69): [CF₃] radical loss, which is a characteristic fragmentation for trifluoromethyl-containing compounds. nih.gov

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| ~167 | [M]⁺ | Molecular Ion |

| ~152 | [M - CH₃]⁺ | Loss of a methyl radical |

| ~98 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical |

Computational Chemistry Studies of 2 Methyl 3 Trifluoromethyl Piperidine Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the fundamental principles of quantum physics, are employed to determine the electronic structure and energy of molecules with high accuracy.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can elucidate the distribution of electrons within the 2-methyl-3-(trifluoromethyl)piperidine molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov These frontier molecular orbitals (FMOs) also indicate the regions of the molecule most likely to act as an electron donor (HOMO) or acceptor (LUMO). For a substituted piperidine (B6355638) like N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, DFT calculations have shown the HOMO is localized on an aromatic ring and the carbonyl group, while the LUMO is more delocalized. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical framework for predicting how the molecule will interact with other chemical species.

Table 1: Global Reactivity Descriptors from DFT This table is illustrative of the types of data that can be generated for this compound using DFT calculations, based on methodologies applied to similar molecules.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (σ) | σ = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

Source: Methodology described in reference nih.gov.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.org It is a popular computational tool for predicting electronic absorption and emission spectra. rsc.org When a molecule like this compound absorbs light, an electron is promoted from a lower-energy orbital to a higher-energy one. TD-DFT can calculate the energies of these transitions, which correspond to the peaks in an ultraviolet-visible (UV-Vis) absorption spectrum.

The method works by calculating the linear response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. This allows for the determination of vertical excitation energies, which are the energies required for an electronic transition without any change in the molecular geometry.

TD-DFT is also instrumental in analyzing the nature of excited states, such as identifying them as local excitations or charge-transfer (CT) states. escholarship.org For complex systems, TD-DFT can be coupled with continuum solvation models to simulate spectra in different solvents, providing a more realistic comparison with experimental data. rsc.orgresearchgate.net While highly effective, the accuracy of TD-DFT can depend significantly on the choice of the exchange-correlation functional, especially for challenging cases like charge-transfer or Rydberg excitations. researchgate.net

Conformational Analysis and Dynamics

Computational methods, particularly DFT, are used to perform conformational analysis by calculating the relative free energies of different conformers. nih.gov For simple 2-methylpiperidines, the equatorial conformer is generally more stable. However, the preference can shift toward the axial conformer depending on the steric and electronic effects of other substituents on the ring and the nitrogen atom. nih.gov For example, in N-acylpiperidines, allylic strain can favor the axial conformer of the 2-methyl group. nih.gov

Table 2: Calculated Free Energy Differences (ΔG) for Axial vs. Equatorial Conformers of 2-Methylpiperidine (B94953) Derivatives This table, based on published data for related compounds, illustrates how computational chemistry can quantify conformational preferences that would also apply to this compound.

| Compound | ΔG (axial - equatorial) (kcal/mol) | Favored Conformer |

| 1,2-Dimethylpiperidine | +1.8 | Equatorial |

| 2-Methyl-1-phenylpiperidine | -1.0 | Axial |

| N,2-Dimethylpiperidine-1-carboxamide | -2.1 | Axial |

| 1-(2-Methyl-1-piperidyl)ethanone | -3.2 | Axial |

Source: Data from reference nih.gov. Calculations performed at the M06-2X/6-311G(d,p) level of theory.

Beyond static calculations of conformer energies, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule. nih.gov MD simulations model the movement of atoms over time, allowing for the observation of conformational transitions and the flexibility of the piperidine ring and its substituents. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net The energy of the transition state determines the activation energy barrier, which is a key factor controlling the reaction rate.

For reactions involving piperidine derivatives, such as nucleophilic substitution or addition, DFT calculations can be used to:

Locate Transition States: Algorithms like QST2 or the Berny procedure are used to find the saddle points on the PES that correspond to transition states. researchgate.net

Calculate Activation Barriers: The energy difference between the reactants and the transition state provides the activation energy.

Verify Reaction Paths: Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactants and products. researchgate.net

For instance, studies on the reaction of piperidine with dinitropyridines have used DFT to elucidate the nucleophilic aromatic substitution (SNAr) mechanism, showing how electron-withdrawing groups activate the ring for nucleophilic attack. researchgate.net Similarly, computational studies of C-C coupling reactions involving piperidine have helped to understand how the choice of ligand can control selectivity between different reaction pathways. acs.org These approaches could be applied to model reactions of this compound, predicting its reactivity and the likely outcomes of synthetic transformations.

Molecular Modeling and Ligand-Target Interaction Principles (Excluding Drug Design)

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to study how a small molecule like this compound might interact with a larger macromolecule, such as a protein or enzyme. mdpi.com These methods are foundational to understanding the principles of molecular recognition.

Molecular docking predicts the preferred orientation of a ligand when it binds to a target, forming a stable complex. nih.gov The process involves sampling many possible conformations and positions of the ligand within the target's binding site and using a scoring function to rank them. nih.gov The resulting models show key intermolecular interactions that stabilize the complex.

Table 3: Key Intermolecular Interactions in Ligand-Target Binding

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen bond donor (e.g., N-H in piperidine) and an acceptor (e.g., a carbonyl oxygen in a protein). |

| Hydrophobic Interactions | Occur between nonpolar groups, such as the methyl group of the ligand and nonpolar amino acid side chains. |

| Van der Waals Forces | Weak, nonspecific attractive forces between all atoms. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. |

| Halogen Bonds | Noncovalent interaction involving a halogen atom (e.g., from the trifluoromethyl group). |

Following docking, MD simulations can be used to assess the stability of the predicted ligand-target complex over time. mdpi.com These simulations provide a dynamic view of the interaction, revealing how the ligand and target adjust to each other and the role that solvent molecules, like water, play in the binding process. nih.govnih.gov Studies on substituted piperidines binding to targets like the HDM2 protein have shown that specific hydrophobic interactions in well-defined pockets are crucial for affinity. nih.gov For example, a trifluoromethylphenyl group was found to bind effectively in the Trp23 pocket of HDM2. nih.gov

Advanced Analytical Techniques for Characterization and Purity Assessment

Chromatographic Methods

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and quantifying the components of a mixture. For 2-Methyl-3-(trifluoromethyl)piperidine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are pivotal in determining purity and enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and, crucially, the enantiomeric excess of chiral compounds like this compound. The separation of enantiomers, which have identical physical properties in an achiral environment, requires a chiral environment. mdpi.com This is typically achieved in HPLC through two main strategies: the use of chiral stationary phases (CSPs) or pre-column derivatization with a chiral derivatizing reagent to form diastereomers that can be separated on a standard achiral column. mdpi.comnih.gov

For piperidine (B6355638) derivatives, chiral HPLC methods have been developed that can be adapted for this compound. nih.gov For instance, a method for piperidin-3-amine, which is also a challenging, non-chromophoric compound, involved pre-column derivatization to introduce a chromophore, allowing for UV detection. nih.gov Chiral HPLC is a key analytical tool for confirming the stereochemistry of related compounds like 2-(trifluoromethyl)piperidine (B127925). The resolution between the enantiomeric peaks is a critical parameter, with values greater than 4.0 indicating excellent separation. nih.govnih.gov The method's performance is validated according to International Conference on Harmonization (ICH) guidelines, ensuring it is simple, precise, and accurate. nih.gov

The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is calculated from the relative areas of the enantiomer peaks in the chromatogram. researchgate.net The majority of commercially available chiral reagents have enantiomeric impurities of over 0.01%. nih.gov

Table 1: HPLC Method Parameters for Chiral Piperidine Analysis

| Parameter | Typical Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H) | To create a chiral environment for enantiomer separation. nih.gov |

| Mobile Phase | e.g., 0.1% diethylamine (B46881) in ethanol | To carry the sample through the column and elute the components. nih.gov |

| Flow Rate | e.g., 0.5 - 1.25 mL/min | To control the speed of the separation. nih.govnih.gov |

| Detection | UV Detector (e.g., at 228 nm or 290 nm) | To detect and quantify the separated components. nih.govnih.gov |

| Derivatization | With reagents like p-toluenesulfonyl chloride (PTSC) | To add a UV-absorbing group (chromophore) to the analyte. nih.gov |

Gas Chromatography (GC) is a fundamental technique for assessing the purity of volatile compounds and identifying any volatile impurities. nih.gov For trifluoromethyl-substituted piperidines, GC is often used as a primary method for purity assessment. For example, commercial samples of (R)- and (S)-2-(trifluoromethyl)piperidine are often specified to have a purity of ≥96.0% as determined by GC. thermofisher.comthermofisher.com

Similar to HPLC, the separation of enantiomers by GC requires a chiral stationary phase (CSP). gcms.cz The use of derivatized cyclodextrin (B1172386) macromolecules in the stationary phase creates the necessary chiral environment to resolve enantiomers. gcms.cz The choice of the specific chiral column can be critical, as different columns provide better resolution for specific classes of compounds. gcms.cz GC can be coupled with a mass spectrometer (GC-MS), which helps in the identification of the separated compounds based on their mass spectra. researchgate.net This is particularly useful for identifying unknown impurities.

Table 2: GC Purity Data for Related Trifluoromethylpiperidines

| Compound | Purity Specification (by GC) | Source |

| (R)-2-(Trifluoromethyl)piperidine | ≥96.0 % | thermofisher.com |

| (S)-2-(Trifluoromethyl)piperidine | ≥96.0 % | thermofisher.com |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to calculate the empirical formula, which represents the lowest whole-number ratio of atoms in the molecule. youtube.com

The process involves combusting a precisely weighed sample of the compound in the presence of excess oxygen. youtube.com The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed. youtube.com From the masses of CO₂ and H₂O, the masses and percentages of carbon and hydrogen in the original sample can be determined. youtube.com For a nitrogen-containing compound like this compound, the nitrogen content is typically determined by measuring the N₂ gas produced.

For this compound hydrochloride, the expected molecular formula is C₇H₁₃ClF₃N. americanelements.com The empirical formula would be the same since it cannot be reduced to a simpler whole-number ratio. By comparing the experimentally determined mass percentages with the theoretical values calculated from the proposed formula, the empirical formula can be confirmed. youtube.com This confirmation is a fundamental step in verifying the identity and stoichiometry of a newly synthesized compound.

Table 3: Elemental Composition Data for Piperidine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| This compound hydrochloride | C₇H₁₃ClF₃N | 203.63 | americanelements.com |

| 3-(Trifluoromethyl)piperidine | C₆H₁₀F₃N | 153.15 | sigmaaldrich.comsigmaaldrich.com |

| 2-(Trifluoromethyl)piperidine | C₆H₁₀F₃N | 153.15 | sigmaaldrich.com |

Chiroptical Methods for Enantiomeric Purity (e.g., Optical Rotation)

Chiroptical methods are techniques that use polarized light to investigate the three-dimensional structure of chiral molecules. These methods are essential for determining the enantiomeric purity and absolute configuration of compounds like this compound.

Optical rotation is a classical chiroptical technique that measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. The measurement is performed using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral substance. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The (R)-enantiomer of 2-(trifluoromethyl)piperidine, for example, exhibits a positive optical rotation, while the (S)-enantiomer shows a negative rotation of a similar magnitude. thermofisher.comthermofisher.com A measured optical rotation of [α]²²/D = -14.4° (in methanol) has been reported for an enantioenriched sample of 2-(trifluoromethyl)piperidine.

Other advanced chiroptical techniques include Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), which measure the differential absorption of left and right circularly polarized light in the infrared and ultraviolet-visible regions, respectively. rsc.org These spectroscopic methods provide detailed structural information and can be used to assign the absolute configuration of chiral molecules by comparing experimental spectra with those predicted by density functional theory (DFT) calculations. rsc.org

Table 4: Optical Rotation Data for 2-(Trifluoromethyl)piperidine Enantiomers

| Enantiomer | Specific Optical Rotation [α] (c=4 in methanol (B129727), 20°C, 589 nm) | Source |

| (R)-2-(Trifluoromethyl)piperidine | +10° to +20° | thermofisher.com |

| (S)-2-(Trifluoromethyl)piperidine | -10° to -20° | thermofisher.com |

Role of the 2 Methyl 3 Trifluoromethyl Piperidine Scaffold in Advanced Chemical Synthesis and Chemical Biology

Building Block for Complex Molecular Architectures and Fine Chemicals

The 2-methyl-3-(trifluoromethyl)piperidine framework serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular structures. Its utility stems from the stable piperidine (B6355638) core and the reactive potential of the trifluoromethyl group. Synthetic chemists utilize this scaffold as a starting point for creating a diverse array of derivatives.

Methods for synthesizing piperidine derivatives are numerous and include:

Cyclization Reactions: Forming the six-membered piperidine ring from acyclic precursors is a fundamental strategy. mdpi.com Techniques like intramolecular Mannich reactions can be employed to create substituted piperidines diastereoselectively. mdpi.com

Ring Expansion: Enantioenriched 3-substituted 2-(trifluoromethyl)piperidines can be synthesized through the stereospecific ring expansion of smaller, chiral precursors like trifluoromethylated pyrrolidines.

Modification of Pre-existing Rings: The direct introduction of a trifluoromethyl group onto a piperidine ring is a key strategy. mdpi.com

Once formed, the this compound unit can be incorporated into larger molecules. It is used in the synthesis of fine chemicals and as a key intermediate for creating advanced materials where specific properties like enhanced stability are required. The presence of both methyl and trifluoromethyl groups provides distinct handles for further chemical transformations, allowing for the generation of a library of complex molecules built upon this foundational scaffold.

Scaffold Design for Modulating Molecular Recognition and Interactions

The specific structure of the this compound scaffold is instrumental in designing molecules that can recognize and interact with biological targets like proteins and enzymes. The rigid, yet conformationally adaptable, piperidine ring, combined with the unique properties of its substituents, allows for the fine-tuning of a molecule's shape and electronic profile to achieve desired biological activity. researchgate.netmdpi.com

The introduction of chiral piperidine scaffolds into small molecules can be beneficial for modulating physicochemical properties and enhancing biological activities and selectivity. colab.ws The conformational preferences of the piperidine ring are influenced by the substituents, affecting how the molecule presents its functional groups for interaction with a biological partner. nih.gov Forces such as electrostatic interactions, hyperconjugation, and steric factors all play a role in determining the most stable conformation of the molecule. nih.gov

The trifluoromethyl (CF₃) group is a dominant feature of the scaffold, exerting profound steric and electronic effects that are critical for molecular design. researchgate.netmdpi.com

Electronic Properties: The high electronegativity of the three fluorine atoms makes the CF₃ group a strong electron-withdrawing substituent. mdpi.comresearchgate.net This property can significantly alter the electron density of the piperidine ring and any adjacent functional groups. This electron-withdrawing nature can enhance interactions with biological targets, such as by strengthening hydrogen bonds. mdpi.comresearchgate.net The Hammett constant (σₚ) for a CF₃ group is 0.54, indicating it is strongly electron-withdrawing, in contrast to a single fluorine atom which has a σₚ of 0.06. nih.gov

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Reference |

|---|---|---|---|

| Van der Waals Radius | Smaller | Larger | mdpi.comresearchgate.net |

| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing | mdpi.comresearchgate.net |

| Hammett Constant (σp) | -0.17 | 0.54 | nih.gov |

In the context of designing bioactive molecules, lipophilicity (the ability to dissolve in fats and lipids) and membrane permeability are crucial pharmacokinetic properties. The trifluoromethyl group plays a key role in modulating these characteristics.

Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule, which is often measured by the partition coefficient, logP. mdpi.com The Hansch π value, a measure of the lipophilicity contribution of a substituent, is +0.88 for the CF₃ group. mdpi.com This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes and reach its intracellular target. mdpi.comnih.gov However, the effect of trifluorination on lipophilicity can be complex and position-dependent. nih.gov For instance, studies on aliphatic alcohols have shown that trifluorination strongly enhances lipophilicity only when the CF₃ group is in the alpha-position relative to a functional group. nih.gov

Applications in Agrochemical Research

The trifluoromethylpyridine structure, a close analogue of trifluoromethylpiperidine, is a vital fragment in the discovery of modern pesticides. acs.org The unique properties conferred by the trifluoromethyl group—such as enhanced biological activity and metabolic stability—are highly desirable in the development of new agrochemicals. nih.govacs.org

Several commercial crop-protection products utilize intermediates containing the trifluoromethylpyridine core. nih.gov For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key intermediate for synthesizing herbicides like haloxyfop-methyl, which targets the ACCase enzyme in grasses. nih.gov Similarly, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is an essential building block for the herbicide fluazifop. nih.gov The development of pyridine-based pesticides is a major focus in agrochemical innovation due to their high efficiency and favorable environmental profiles. agropages.com The principles applied in the design of these trifluoromethylpyridine-based agrochemicals are directly relevant to the potential use of the this compound scaffold in the search for new active ingredients.

| Agrochemical | Key Intermediate | Type | Reference |

|---|---|---|---|

| Haloxyfop-methyl | 2,3-dichloro-5-(trifluoromethyl)pyridine | Herbicide | nih.gov |

| Fluazifop | 2-chloro-5-(trifluoromethyl)pyridine | Herbicide | nih.gov |

| Flazasulfuron | 2-chloro-3-(trifluoromethyl)pyridine (B31430) | Herbicide | agropages.com |

Pre-clinical Investigation of Bioactive Molecules (focus on discovery, not clinical trials)

The piperidine ring is a frequently encountered scaffold in molecules investigated in preclinical studies. researchgate.net The incorporation of a trifluoromethyl group onto this scaffold is a common strategy in drug discovery to enhance potency, selectivity, and metabolic stability. mdpi.com